![molecular formula C22H21NO3S B12162928 2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid](/img/structure/B12162928.png)
2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid
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Overview
Description
2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in various fields of chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Scientific Research Applications
The applications of 2-(4-tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid span several domains:
Organic Synthesis
- Building Block : The compound serves as an essential intermediate in the synthesis of various organic compounds. Its unique functional groups make it suitable for creating derivatives with enhanced properties.
- Ligand in Coordination Chemistry : It can coordinate with metal ions, forming complexes that are useful in catalysis and materials science.
Biological Research
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity, making it a candidate for developing new antibacterial agents.
- Anticancer Research : The compound is being explored for its ability to inhibit cancer cell proliferation. Its mechanism may involve interactions with specific cellular targets that modulate metabolic pathways.
Pharmaceutical Development
- Drug Design : Ongoing research is investigating the compound's role as a pharmaceutical intermediate. Its structural features may contribute to the development of novel therapeutic agents targeting diseases such as cancer and infections.
- PD-L1 Inhibitors : Recent studies have highlighted its potential in designing small-molecule inhibitors for PD-L1, a critical target in cancer immunotherapy. Modifications to the thiophene structure have shown promising results in enhancing binding affinity and biological activity against PD-L1 .
Material Science
- Organic Electronics : The compound is being investigated for its applications in organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be tuned through structural modifications.
Case Studies
Several case studies illustrate the applications of this compound:
- Anticancer Activity :
- PD-L1 Inhibition :
- Organic Electronics :
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation. The tert-butylbenzamido group enhances its binding affinity and selectivity towards these targets, while the thiophene ring contributes to its overall stability and electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylbenzamido)-4-phenylthiophene-3-carboxylic acid
- 2-(4-Chlorobenzamido)-4-phenylthiophene-3-carboxylic acid
- 2-(4-Methoxybenzamido)-4-phenylthiophene-3-carboxylic acid
Uniqueness
Compared to similar compounds, 2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid is unique due to the presence of the tert-butyl group. This bulky substituent can significantly influence the compound’s steric and electronic properties, enhancing its stability and selectivity in various applications. The tert-butyl group also provides increased lipophilicity, which can improve the compound’s bioavailability and membrane permeability in medicinal applications.
Biological Activity
2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid, also known by its chemical formula C22H21NO3S, is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, emphasizing its therapeutic implications.
Synthesis
The synthesis of this compound typically involves the reaction of 4-tert-butylbenzoyl chloride with 4-phenylthiophene-3-carboxylic acid. The resulting product is characterized by various spectroscopic methods including NMR and mass spectrometry to confirm its structure.
Antiviral Properties
Research has indicated that compounds similar to this compound exhibit antiviral activity. A related compound was noted for its ability to inhibit viral replication in vitro, suggesting a potential role in antiviral therapy .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses. In studies involving lipopolysaccharide (LPS)-activated RAW264.7 macrophages, it was observed that derivatives of thiophene carboxylic acids can significantly reduce the production of pro-inflammatory cytokines such as TNF-α . This suggests that this compound may serve as a lead compound for developing anti-inflammatory agents.
Inhibition of Calcium-Activated Chloride Channels
Recent investigations into related thiophene derivatives have highlighted their role as inhibitors of Anoctamin 1 (ANO1), a calcium-activated chloride channel implicated in various physiological processes, including pain sensation. Inhibition of ANO1 by these compounds suggests potential analgesic properties .
Case Studies
The biological activity of this compound is likely attributed to its ability to interact with specific cellular targets. For example, its structural features may facilitate binding to enzymes or receptors involved in inflammatory pathways or ion channel regulation.
Properties
Molecular Formula |
C22H21NO3S |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-[(4-tert-butylbenzoyl)amino]-4-phenylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C22H21NO3S/c1-22(2,3)16-11-9-15(10-12-16)19(24)23-20-18(21(25)26)17(13-27-20)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,23,24)(H,25,26) |
InChI Key |
SBKLQRORXWIPGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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